3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid
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Overview
Description
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid is a synthetic organic compound with the molecular formula C15H27N2O3 It is characterized by the presence of an imidazole ring, a heptyl chain, and a propionic acid moiety
Preparation Methods
The synthesis of 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Attachment of the Heptyl Chain: The heptyl chain is introduced through an alkylation reaction, where a heptyl halide reacts with the imidazole ring under basic conditions.
Formation of the Propionic Acid Moiety: The final step involves the reaction of the intermediate compound with ethyl bromoacetate, followed by hydrolysis to yield the propionic acid derivative.
Chemical Reactions Analysis
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid include:
Sodium 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoate: This compound has a similar structure but includes a sodium ion, which can affect its solubility and reactivity.
1-(Carboxyethoxyethyl)-2-heptyl-2-imidazoline: This derivative has a similar imidazole ring and heptyl chain but differs in the functional groups attached to the imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63451-23-0 |
---|---|
Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C15H28N2O3/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19/h2-13H2,1H3,(H,18,19) |
InChI Key |
MWOOKWLIWHVLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
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